Irreversible Mechanism-Based Inactivation vs. Reversible Inhibition: Permanent CYP Knockdown in Human Liver Microsomes
Unlike the reversible inhibitor SKF-525A, ABT exhibits a substantial IC50 shift upon preincubation, confirming its role as a time-dependent, irreversible inactivator. In human liver microsomes, preincubation with ABT produced a >10-fold IC50 shift for phenacetin O-deethylation (CYP1A2) and midazolam 1'-hydroxylation (CYP3A), an effect not observed to the same magnitude with SKF-525A [1]. This irreversible binding permanently ablates enzyme activity, making ABT essential for studies requiring sustained CYP suppression.
| Evidence Dimension | Time-dependent inhibition (IC50 shift with preincubation) |
|---|---|
| Target Compound Data | >10-fold IC50 shift for CYP1A2 and CYP3A4 |
| Comparator Or Baseline | SKF-525A (proadifen); minimal IC50 shift |
| Quantified Difference | ABT exhibits time-dependent inactivation; SKF-525A does not (reversible inhibition) |
| Conditions | Human liver microsomes; preincubation with NADPH |
Why This Matters
This permanent inactivation ensures complete and sustained CYP suppression, which is critical for definitive ADME phenotyping and avoids the confounded results often seen with reversible, competitive inhibitors.
- [1] Emoto C, Murase S, Sawada Y, Iwasaki K. In Vitro Inhibitory Effect of 1-Aminobenzotriazole on Drug Oxidations in Human Liver Microsomes: a Comparison with SKF-525A. Drug Metab Pharmacokinet. 2005;20(5):351-357. View Source
